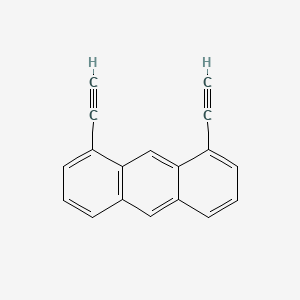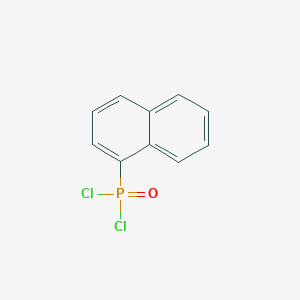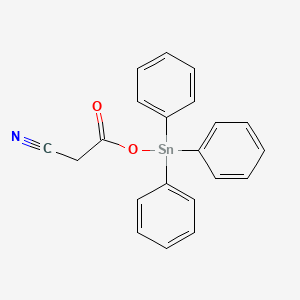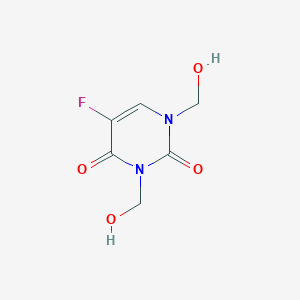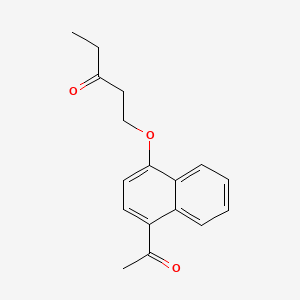
1-(4-Acetyl-1-naphthyloxy)-3-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-1-naphthyloxy)-3-pentanone is an organic compound characterized by the presence of a naphthalene ring substituted with an acetyl group and an ether linkage to a pentanone chain
Preparation Methods
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone typically involves the reaction of 4-acetylnaphthol with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Acetyl-1-naphthyloxy)-3-pentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating mixtures.
Scientific Research Applications
1-(4-Acetyl-1-naphthyloxy)-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the naphthalene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
1-(4-Acetyl-1-naphthyloxy)-3-pentanone can be compared with similar compounds such as:
- **1-(4-Acetyl-1-n
Properties
CAS No. |
73663-73-7 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-acetylnaphthalen-1-yl)oxypentan-3-one |
InChI |
InChI=1S/C17H18O3/c1-3-13(19)10-11-20-17-9-8-14(12(2)18)15-6-4-5-7-16(15)17/h4-9H,3,10-11H2,1-2H3 |
InChI Key |
PXQISXLRLFSIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCOC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


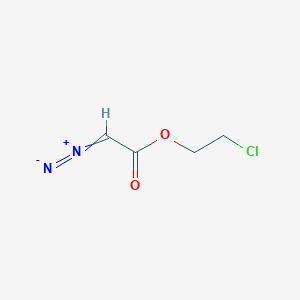
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
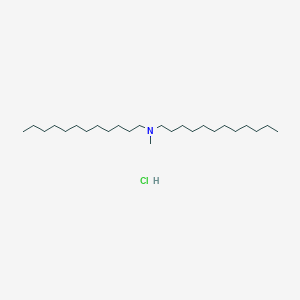


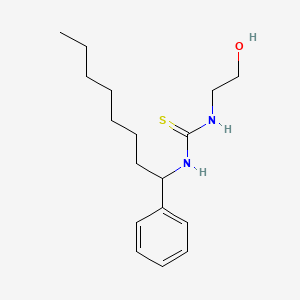
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
